Boc-Trp-N-carboxyanhydride

説明

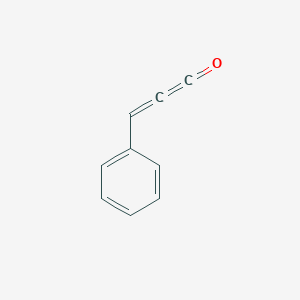

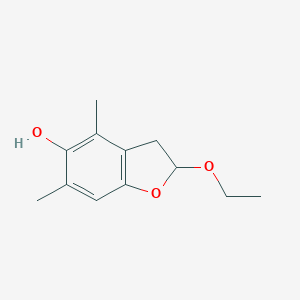

Boc-Trp-N-carboxyanhydride, also known as Boc-Trp-NCA, is an amino acid derivative that has garnered significant attention in peptide synthesis . This white crystalline powder is soluble in organic solvents and serves as a crucial precursor for synthesizing peptides and proteins used in diverse scientific research applications .

Synthesis Analysis

To initiate peptide synthesis, this compound acts as a precursor. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . This process is crucial in the realm of peptide synthesis .Molecular Structure Analysis

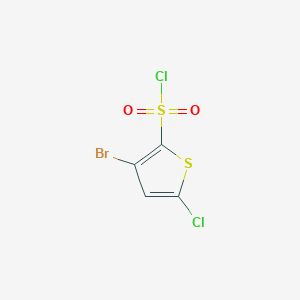

The empirical formula of this compound is C17H18N2O5 . It has a molecular weight of 330.34 .Chemical Reactions Analysis

In the context of peptide synthesis, Boc-Trp-NCA plays a prominent role. It acts as a precursor and becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond .Physical And Chemical Properties Analysis

This compound is a faintly beige powder . It has a melting point of 139 °C . Its specific rotation is +77.9° (C=1 in THF) . The carbon content is 61.93%, the hydrogen content is 5.57%, and the nitrogen content is 8.48% .科学的研究の応用

Chiral Resolution of Amino Acids

Boc-Trp-N-carboxyanhydride is used for molecularly imprinted polymers (MIPs) which enable the chiral resolution of amino acids. The polymers recognize Boc-l-Trp by its molecular shape, aiding in enantioseparation (Haginaka & Kagawa, 2004).

Peptide Synthesis

It is used in environmentally benign peptide synthesis methods. For instance, a methodology for peptide bond synthesis avoids toxic solvents and reactants by using Boc-protected α-amino acid N-carboxyanhydrides (Bonnamour, Métro, Martínez, & Lamaty, 2013).

Protein Studies

Boc-Trp is used as a model for Trp residues in proteins to study oxidative modifications by peroxynitrite (Kato, Kawakishi, Aoki, Itakura, & Osawa, 1997).

Controlled Drug Release

In biodegradable microspheres for drug delivery, poly(d,l-lactic-co-glycolic acid) is chemically conjugated to a model drug using this compound (Oh, Nam, Lee, & Park, 1999).

Conformational Analysis of Peptides

It is used in the conformational analysis of peptides to understand their biological activity. For example, Boc‐Trp‐(N‐Me)Nle‐Asp‐Phe‐NH2 is a potent CCK‐B agonist, and its conformational preferences have been studied (Goudreau, Weng, & Roques, 1994).

Synthesis of Fluorescent Cationic Polymers

Methacrylate monomers with a chiral tryptophan moiety, including Boc-tryptophan methacryloyloxyethyl ester, are polymerized to create biocompatible fluorescent polymers with smart pH-responsiveness (Roy, Acharya, Chatterji, & De, 2013).

Derivatization in LC Analysis

this compound is used in the derivatization of DL-amino acids for separation by liquid chromatography (Brückner & Lüpke, 1995).

Peptide-Based Drug Delivery

Boc-Trp-Leu-Trp-Leu-OMe self-assembles to form nanospheres for drug delivery, indicating its potential in designing drug delivery vehicles (Pandit, Roy, Agarwal, & Chatterjee, 2018).

Carbonic Anhydrase Inhibitors

It's used in the synthesis of water-soluble sulfonamides for potential applications in lowering intraocular pressure in glaucoma (Scozzafava, Briganti, Mincione, Menabuoni, Mincione, & Supuran, 1999).

Peptide Synthesis Methodology

The preparation and use of Boc-protected amino acid N-carboxyanhydrides in peptide synthesis are also extensively reported (Fuller, Goodman, Naider, & Zhu, 1996).

作用機序

The mechanism of action of Boc-Trp-N-carboxyanhydride involves its role as a precursor in peptide synthesis. It becomes activated when a nucleophile, such as an amine or a thiol, is added, leading to the formation of a peptide bond . The resulting peptide or protein can then undergo purification and characterization using various analytical techniques .

将来の方向性

特性

IUPAC Name |

tert-butyl (4S)-4-(1H-indol-3-ylmethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-17(2,3)24-16(22)19-13(14(20)23-15(19)21)8-10-9-18-12-7-5-4-6-11(10)12/h4-7,9,13,18H,8H2,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFZLNNHQNYZNF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583404 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175837-77-1 | |

| Record name | tert-Butyl (4S)-4-[(1H-indol-3-yl)methyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)

![1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One](/img/structure/B60485.png)

![2,2-dimethyl-1-[(2R)-1-methylpyrrolidin-2-yl]propan-1-one](/img/structure/B60490.png)

![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)